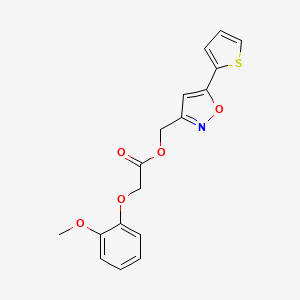

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-20-13-5-2-3-6-14(13)21-11-17(19)22-10-12-9-15(23-18-12)16-7-4-8-24-16/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZOITLMELUXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale application of these synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the thiophene and isoxazole rings .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isoxazole rings .

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in material science for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects . Detailed studies are

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is a synthetic derivative that combines features of isoxazole and thiophene, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

- Isoxazole Ring : Contributes to various biological activities.

- Thiophene Ring : Known for its role in enhancing biological efficacy.

- Methoxyphenoxy Group : Potentially increases lipophilicity and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Anticancer Activity

-

Cytotoxicity Assays :

- The compound was tested against different cancer cell lines using the MTT assay. Results indicated significant cytotoxic effects, with some derivatives achieving up to 45.72% inhibition in cell viability at specific concentrations .

- A comparative study showed that modifications to the isoxazole ring could enhance the anticancer properties of related compounds .

- Mechanism of Action :

Anti-inflammatory Effects

Research indicates that derivatives of isoxazole and thiophene exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The compound's structural features may contribute to its ability to modulate inflammatory pathways effectively.

Study 1: Cytotoxic Evaluation

A study conducted on a series of isoxazole derivatives demonstrated that the introduction of a methoxyphenoxy group significantly enhanced cytotoxicity against HEK293 cell lines. This study utilized the MTT assay to evaluate cell viability at varying concentrations, confirming a dose-dependent response in cytotoxic activity .

| Compound | Concentration (µg/mL) | % Cell Viability |

|---|---|---|

| Control | - | 100 |

| Compound A | 5 | 54.28 |

| Compound B | 10 | 45.72 |

Study 2: Mechanistic Insights

In another investigation, the compound was evaluated for its ability to induce apoptosis in melanoma cells. Flow cytometry analysis revealed increased annexin V binding in treated cells, suggesting that the compound effectively triggers apoptotic pathways .

Comparison with Similar Compounds

Heterocyclic Core Modifications

Thiazole Derivatives: Compounds such as "Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate" () share a thiazole ring instead of isoxazole. Key differences include:

- Hydrogen Bonding : Isoxazole’s oxygen may engage in stronger hydrogen bonding than thiazole’s sulfur, influencing solubility and target interactions.

Thiophene-Isoxazole Hybrids: The synthesis of 5-(3-iodothiophen-2-yl)-2-methoxyphenol derivatives () involves iodocyclization to form thiophene-isoxazole cores. This method contrasts with thiazole derivatives, which may require thiourea cyclization or Hantzsch synthesis .

Ester Functionalization

The target compound’s acetoxy group is structurally analogous to esters in and . For example, "Thiazol-5-ylmethyl carbamates" feature ester linkages critical for prodrug activation or metabolic stability. The 2-methoxyphenoxy acetate group in the target compound may confer improved lipophilicity compared to bulkier substituents in .

Physicochemical and Crystallographic Characterization

Q & A

Q. What are the standard synthetic routes for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate, and how is purity validated?

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, iodocyclization of intermediates (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) under reflux conditions can yield thiophene-containing isoxazole cores . Purification often employs recrystallization from ethanol or ether, followed by thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm purity via single-spot visualization with iodine vapor .

Q. Which spectroscopic and chromatographic methods are essential for structural characterization?

- 1H NMR : Identifies proton environments (e.g., methoxy, thiophene, and ester groups).

- IR Spectroscopy : Confirms functional groups like C=O (ester) and C-O-C (ether) .

- TLC : Monitors reaction progress and purity .

- Elemental Analysis : Validates empirical formulas . Crystallographic validation using SHELX software ensures atomic-level structural accuracy .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

- Thermal Analysis : Heating samples in solvents (e.g., acetic acid) to reflux temperatures to detect decomposition .

- pH Sensitivity : Testing solubility and integrity in acidic/basic buffers.

- Light Exposure : Monitoring degradation via UV-vis spectroscopy or HPLC .

Advanced Research Questions

Q. What computational methods are used to predict electronic and thermodynamic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, bond energies, and reaction pathways. For instance, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) . The Colle-Salvetti correlation-energy formula, adapted into density functionals, predicts electron correlation effects in heterocyclic systems .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include:

Q. How are structure-activity relationships (SARs) investigated for pharmacological potential?

SAR studies involve:

- Derivatization : Modifying methoxy or thiophene groups to assess antimicrobial activity (e.g., 2,4-dimethoxyphenyl analogs show enhanced antifungal properties) .

- Toxicity Prediction : Computational models (e.g., TEST software) estimate LD50 values based on molecular descriptors .

Q. What mechanistic insights exist for key reactions in its synthesis?

Q. How is the compound’s reactivity in cross-coupling reactions exploited for functionalization?

Suzuki-Miyaura coupling with boronic acids (e.g., 3-methoxyphenylboronic acid) introduces aryl groups at the thiophene or isoxazole positions. Reaction conditions (40°C, Pd catalysts) optimize yields while minimizing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.